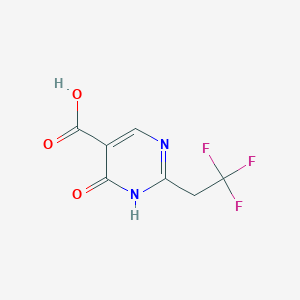

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid

Description

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a trifluoroethyl substituent at position 2 and a carboxylic acid group at position 3. This compound has been cataloged as a high-value fluorinated compound but is currently discontinued, suggesting specialized applications or synthesis challenges .

Properties

Molecular Formula |

C7H5F3N2O3 |

|---|---|

Molecular Weight |

222.12 g/mol |

IUPAC Name |

6-oxo-2-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)1-4-11-2-3(6(14)15)5(13)12-4/h2H,1H2,(H,14,15)(H,11,12,13) |

InChI Key |

FIBGGHXIPGKUIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=N1)CC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid is a synthetic heterocyclic compound belonging to the pyrimidine family. Its unique structure includes a pyrimidine ring substituted with a trifluoroethyl group and a carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antiviral, anticancer, and anti-inflammatory properties.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 232.15 g/mol

- Structure : The trifluoroethyl group at position 2 enhances the lipophilicity and biological activity of the compound.

The biological activity of 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to act as mechanism-based inhibitors of enzymes such as human leukocyte elastase and thrombin . The trifluoroethyl substitution may enhance binding affinity.

- Cell Proliferation : Research indicates that related pyrimidine derivatives exhibit potent inhibitory effects on cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies and Research Findings

-

Anticancer Activity

- A study evaluated the effectiveness of pyrimidine derivatives against HT 1080 fibrosarcoma cells. Compounds with similar structures to 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid showed significant reductions in invasive behavior .

- Another investigation highlighted the selectivity of certain derivatives for cancer cells over non-cancerous cells, suggesting a therapeutic window for further development .

- Antiviral Properties

- Safety Profile

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid | CHFNO | Trifluoromethyl group at position 4 |

| 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | CHClFNO | Chlorine substituent instead of trifluoroethyl |

| 6-Oxo-1-(trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid | CHFNO | Different ring structure (pyridine vs. pyrimidine) |

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Trifluoroethyl vs. Phenyl (): The target compound’s trifluoroethyl group increases lipophilicity (logP) and metabolic resistance compared to phenyl-substituted analogues. However, antiallergic activity in phenyl derivatives relies on ortho-alkoxy groups and a free NH group, which the trifluoroethyl analogue lacks, suggesting divergent therapeutic profiles .

- Trifluoroethyl vs. Benzyl (): The benzyl group’s bulkiness may sterically hinder target binding, whereas the trifluoroethyl group’s compact size and electronegativity could enhance electronic interactions with enzymes .

Carboxylic Acid Group Modifications

- Ester Derivatives (): Trifluoroethyl esters (e.g., 2,2,2-trifluoroethyl fatty acid esters) exhibit applications in polymer science and surface chemistry, highlighting the versatility of trifluoroethyl groups in modifying physical properties . The target compound’s free carboxylic acid group may favor ionic interactions in biological systems, unlike ester derivatives used in synthetic chemistry .

Physical and Crystallographic Properties

- Crystal Packing (): Pyrimidine derivatives with bulky substituents (e.g., trimethoxybenzylidene) exhibit puckered ring conformations and hydrogen-bonded chains.

- Electrostatic Effects (): Trifluoroethyl esters alter monolayer electrostatic properties at air-water interfaces, suggesting the target compound’s carboxylic acid group could enhance aqueous interactions .

Pharmacological Potential and Challenges

- Enzyme Inhibition (): Carboxylic acid derivatives of 6-oxo-dihydropyrimidines are established enzyme inhibitors. The trifluoroethyl group may enhance binding to hydrophobic active sites, but its strong electron-withdrawing effect could reduce nucleophilicity at the pyrimidine ring .

- Antimicrobial Activity (): Sulfanyl and cyano analogues show antimicrobial properties, but the trifluoroethyl group’s impact remains unexplored. Comparative studies are needed to assess synergy between fluorination and carboxylic acid functionality .

Preparation Methods

Classical Multi-step Synthesis

The preparation of substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids typically involves:

- Construction of the pyrimidine ring via condensation reactions between appropriate β-dicarbonyl compounds and amidines or urea derivatives.

- Introduction of the trifluoroethyl group through alkylation or acylation using trifluoroethyl halides or trifluoroethyl-containing reagents.

- Functional group transformations such as oxidation or hydrolysis to install the 6-oxo and 5-carboxylic acid groups.

For example, processes described in patent WO2009088729A1 outline preparation routes for hydroxypyrimidinone carboxamides, which are closely related to the target compound class. These involve:

- Use of protected hydroxypyrimidinone substrates , where the 5-hydroxy group is esterified to reduce reagent consumption and improve yield.

- Acylation with acylating agents (R-C(O)X) under controlled conditions to achieve selective substitution at the 2-position.

- Hydrolysis steps to liberate the carboxylic acid functionality at the 5-position.

This approach reduces the equivalents of expensive acylating agents required and improves overall process efficiency, which is critical for large-scale production.

Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to accelerate the synthesis of pyrimidine derivatives, including dihydropyrimidinones and related structures. Microwave-assisted organic synthesis (MAOS) offers:

- Rapid reaction rates (up to 385 times faster than conventional heating).

- Improved yields and selectivity.

- Environmentally benign conditions, often solvent-free or using greener solvents.

- Simplified work-up and reduced energy consumption.

Several studies have demonstrated the synthesis of pyrimidine derivatives via microwave-assisted multicomponent reactions involving urea, aldehydes, and β-dicarbonyl compounds. For example:

- The Biginelli reaction under microwave conditions efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified to introduce trifluoroethyl substituents.

- Use of heterogeneous catalysts like phosphate-functionalized graphene oxide (PGO) enhances reaction rates and yields.

- Microwave irradiation facilitates cyclization and condensation steps critical for forming the pyrimidine ring and installing substituents.

These methods are promising for the rapid and green synthesis of compounds structurally similar to 6-oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid.

Specific Preparation Methodologies for 6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic Acid

Stepwise Synthetic Route

A representative synthetic route can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Condensation of β-dicarbonyl compound with urea or amidine | Formation of 6-oxo-1,6-dihydropyrimidine core |

| 2 | Protection of 5-hydroxy group | Esterification (e.g., OC(O)R group) | Protected intermediate for selective reactions |

| 3 | Acylation at 2-position | Reaction with trifluoroethyl acylating agent (e.g., trifluoroethyl halide) | Introduction of trifluoroethyl substituent |

| 4 | Deprotection and hydrolysis | Acidic or basic hydrolysis to remove protecting group | Liberation of 5-carboxylic acid |

| 5 | Purification | Crystallization or chromatography | Pure 6-oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid |

This route benefits from the use of protected intermediates to improve selectivity and reduce reagent consumption, as described in WO2009088729A1.

Alternative Green and Efficient Methods

- Microwave-assisted multicomponent reactions can be adapted to introduce trifluoroethyl groups by using trifluoroethylated aldehydes or equivalents in the condensation step.

- Use of green solvents or solvent-free conditions enhances the sustainability of the process.

- Catalysts such as phosphate-functionalized graphene oxide or acidic ionic liquids promote faster cyclization and higher yields.

Comparative Analysis of Preparation Methods

Research Findings and Perspectives

- The use of protected hydroxypyrimidinone substrates significantly reduces the amount of acylating agent needed, lowering costs and waste generation in large-scale syntheses.

- Microwave-assisted synthesis offers a powerful alternative to traditional methods, enabling rapid access to pyrimidine derivatives with excellent yields and purity, and aligns with green chemistry principles.

- The trifluoroethyl substituent can be introduced either by direct acylation with trifluoroethyl-containing reagents or by incorporating trifluoroethylated building blocks early in the synthesis.

- Studies on related pyrimidine derivatives emphasize the importance of catalyst choice, solvent system, and reaction conditions to optimize yield and selectivity.

- Ongoing research focuses on developing eco-friendly, cost-effective, and scalable processes for substituted dihydropyrimidine carboxylic acids, leveraging advances in catalysis and microwave technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.